SARS-CoV-2 Mpro-IN-2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

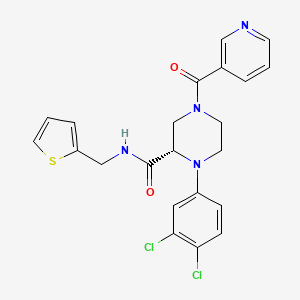

C22H20Cl2N4O2S |

|---|---|

分子量 |

475.4 g/mol |

IUPAC名 |

(2S)-1-(3,4-dichlorophenyl)-4-(pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-2-carboxamide |

InChI |

InChI=1S/C22H20Cl2N4O2S/c23-18-6-5-16(11-19(18)24)28-9-8-27(22(30)15-3-1-7-25-12-15)14-20(28)21(29)26-13-17-4-2-10-31-17/h1-7,10-12,20H,8-9,13-14H2,(H,26,29)/t20-/m0/s1 |

InChIキー |

XEFYJHCPILXFKJ-FQEVSTJZSA-N |

異性体SMILES |

C1CN([C@@H](CN1C(=O)C2=CN=CC=C2)C(=O)NCC3=CC=CS3)C4=CC(=C(C=C4)Cl)Cl |

正規SMILES |

C1CN(C(CN1C(=O)C2=CN=CC=C2)C(=O)NCC3=CC=CS3)C4=CC(=C(C=C4)Cl)Cl |

製品の起源 |

United States |

Foundational & Exploratory

SARS-CoV-2 Mpro-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred an unprecedented global effort to develop effective antiviral therapeutics. A key target in this endeavor is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme essential for viral replication.[1] Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, a critical step in the viral life cycle. Its high degree of conservation among coronaviruses and the absence of close human homologues make it an attractive target for antiviral drug design. This technical guide provides an in-depth overview of the mechanism of action of SARS-CoV-2 Mpro-IN-2, a non-covalent inhibitor of this vital enzyme. This compound, also identified as GC-14, has demonstrated potent and selective inhibition of Mpro.[2][3][4][5]

Core Mechanism of Action

This compound (GC-14) functions as a non-covalent, competitive inhibitor of the SARS-CoV-2 main protease.[2][3][4][5] Unlike covalent inhibitors that form a permanent bond with the enzyme's active site, GC-14 binds reversibly to the Mpro active site, obstructing the access of the natural substrate and thereby preventing the proteolytic cleavage of viral polyproteins. This disruption of the viral replication machinery ultimately inhibits the propagation of the virus.

The binding of GC-14 to the Mpro active site is characterized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions.[2][3][4][5] X-ray crystallography studies have revealed the precise binding mode of GC-14 within the Mpro active site, providing a structural basis for its inhibitory activity.

Quantitative Data Summary

The inhibitory potency and cytotoxic profile of this compound (GC-14) have been quantified through a series of in vitro assays. The key quantitative data are summarized in the table below for clear comparison.

| Parameter | Value | Description | Reference |

| IC50 | 0.40 μM | The half-maximal inhibitory concentration against SARS-CoV-2 Mpro, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%. | [2][3][4][5] |

| EC50 | 1.1 μM | The half-maximal effective concentration in a cell-based antiviral assay, representing the concentration required to inhibit viral replication by 50%. | [2][3][4][5] |

| CC50 | > 100 μM | The half-maximal cytotoxic concentration, indicating the concentration at which the compound causes the death of 50% of uninfected cells. A higher value suggests lower cytotoxicity. | [2][3][4][5] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound (GC-14).

In Vitro Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay quantitatively measures the enzymatic activity of SARS-CoV-2 Mpro and the inhibitory effect of compounds like GC-14.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based substrate: A peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher.

-

Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

This compound (GC-14)

-

384-well plates (black, low-volume)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound (GC-14) in the assay buffer.

-

Add a defined concentration of recombinant SARS-CoV-2 Mpro to each well of the 384-well plate.

-

Add the serially diluted inhibitor to the wells containing the enzyme.

-

Incubate the enzyme-inhibitor mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow for binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Immediately monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET pair used.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Cell-Based)

This assay assesses the ability of this compound (GC-14) to inhibit viral replication in a cellular context.

Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

-

This compound (GC-14)

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, or an assay to measure viral-induced cytopathic effect).

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.

-

Prepare serial dilutions of this compound (GC-14) in cell culture medium.

-

Remove the culture medium from the cells and add the diluted inhibitor.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the infected cells for a defined period (e.g., 48-72 hours) at 37 °C in a 5% CO2 incubator.

-

After incubation, quantify the extent of viral replication in each well. This can be done by:

-

RT-qPCR: Extracting RNA from the cell supernatant or cell lysate and quantifying the amount of viral RNA.

-

Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death or using a cell viability assay (e.g., MTT or CellTiter-Glo).

-

-

Calculate the EC50 value by plotting the percentage of viral inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay

This assay determines the toxicity of this compound (GC-14) to host cells.

Materials:

-

Vero E6 cells (or the same cell line used in the antiviral assay)

-

Cell culture medium

-

This compound (GC-14)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo)

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate until they reach a desired confluency.

-

Prepare serial dilutions of this compound (GC-14) in cell culture medium.

-

Remove the culture medium from the cells and add the diluted compound.

-

Incubate the cells for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Mechanism of Action Pathway

References

- 1. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity – ScienceOpen [scienceopen.com]

- 5. discovery.researcher.life [discovery.researcher.life]

In-Depth Technical Guide: Initial Characterization of SARS-CoV-2 Mpro-IN-2 (GC-14)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biochemical, cellular, and structural characterization of SARS-CoV-2 Mpro-IN-2, also identified as compound GC-14. This molecule is a non-covalent, non-peptidic inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro or 3CLpro), a critical enzyme for viral replication.

Core Data Summary

The initial characterization of Mpro-IN-2 (GC-14) has yielded significant data regarding its potency, antiviral activity, and safety profile. These findings highlight its potential as a lead compound for the development of novel COVID-19 therapeutics.[1][2]

Table 1: Quantitative Inhibitory and Antiviral Activity

| Parameter | Value | Description |

| IC50 | 0.40 µM | The half-maximal inhibitory concentration against recombinant SARS-CoV-2 Mpro in a biochemical fluorescence resonance energy transfer (FRET) assay.[1][2][3][4][5] |

| EC50 | 1.1 µM | The half-maximal effective concentration required to inhibit SARS-CoV-2 replication in Vero E6 cells.[1][2][3][4][5] |

| CC50 | > 100 µM | The half-maximal cytotoxic concentration in Vero E6 cells, indicating low cytotoxicity.[1][2][3] |

| Mechanism | Non-covalent | The inhibitor binds to the Mpro active site through non-covalent interactions.[3] |

Table 2: Pharmacokinetic Profile in Sprague-Dawley Rats

| Parameter | Value (2 mg/kg, i.v.) | Value (10 mg/kg, p.o.) |

| Clearance (CL) | 3140 mL/h/kg | - |

| Mean Residence Time (MRT) | 0.40 h | - |

| Half-life (t1/2) | 0.36 h | 1.73 h |

| Time to Max Concentration (Tmax) | - | 0.5 h |

| Max Concentration (Cmax) | - | 74.6 ng/mL |

| Area Under Curve (AUC0-t) | - | 235 ng·h/mL |

Data obtained from MedchemExpress, based on initial characterization studies.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial characterization of this compound (GC-14).

Recombinant SARS-CoV-2 Mpro Expression and Purification

-

Gene Expression : The gene for SARS-CoV-2 Mpro was cloned into an expression vector (e.g., pET29a(+)) with a C-terminal His-tag.

-

Transformation : The expression vector was transformed into E. coli BL21(DE3) competent cells.

-

Protein Expression : A single colony was inoculated and grown in LB medium with the appropriate antibiotic. Protein expression was induced with isopropyl-β-D-thiogalactoside (IPTG) at mid-log phase (A600=0.6–0.8) and incubated for an extended period at a reduced temperature (e.g., 30°C for 8 hours).

-

Cell Lysis : Cells were harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication.

-

Purification : The clarified lysate was loaded onto a Ni-NTA agarose (B213101) column. After washing, the His-tagged Mpro was eluted.

-

Dialysis : The eluted fractions were dialyzed against a storage buffer and stored at -80°C.

Mpro Enzymatic Assay (FRET-based)

This assay measures the inhibitory activity of compounds against Mpro by monitoring the cleavage of a fluorogenic substrate.[4][6]

-

Reagents :

-

Assay Buffer : 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[6]

-

Enzyme : Recombinant SARS-CoV-2 Mpro (final concentration ~0.15 µM).[6]

-

Substrate : FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) at a final concentration of 10 µM.

-

Test Compound : Mpro-IN-2 (GC-14) serially diluted in DMSO.

-

-

Procedure :

-

In a 96-well black plate, add the test compound or DMSO (control) to the assay buffer.

-

Add the SARS-CoV-2 Mpro solution and incubate at 37°C for 15 minutes.[6]

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the FRET pair, e.g., 360nm/460nm).

-

Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value using a four-parameter logistic equation.

-

Cell-based Antiviral Assay (Cytopathic Effect - CPE Reduction)

This assay determines the ability of the compound to protect cells from virus-induced death.

-

Materials :

-

Cell Line : Vero E6 cells.[1]

-

Virus : SARS-CoV-2.

-

Culture Medium : DMEM supplemented with fetal bovine serum (FBS) and antibiotics.

-

-

Procedure :

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of Mpro-IN-2 (GC-14) in the culture medium.

-

Pre-treat the cells with the compound dilutions for a specified time (e.g., 1-2 hours).

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for 48-72 hours at 37°C.

-

Assess the virus-induced cytopathic effect (CPE) microscopically.

-

Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet.

-

Wash the plates, air dry, and solubilize the crystal violet.

-

Measure the absorbance at 570 nm.

-

Calculate the EC50 value by plotting the percentage of cell viability against the log of the compound concentration.

-

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the compound's toxicity to the host cells.

-

Procedure :

-

Follow the same procedure as the antiviral assay (steps 1-3 and 5) but without adding the virus.

-

After the incubation period, assess cell viability using a standard method such as the MTS assay.

-

Measure the absorbance and calculate the CC50 value, which represents the compound concentration that reduces cell viability by 50%.

-

X-ray Crystallography

The co-crystal structure of Mpro-IN-2 (GC-14) in complex with SARS-CoV-2 Mpro was determined to elucidate the binding mode.

-

Protein-Inhibitor Complex Formation : Incubate purified SARS-CoV-2 Mpro with a molar excess of Mpro-IN-2 (GC-14) to ensure complex formation.

-

Crystallization : Use a method such as sitting-drop vapor diffusion. Mix the protein-inhibitor complex with a reservoir solution containing a precipitant (e.g., PEG).

-

Crystal Harvesting and Data Collection : Harvest the crystals and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination : Process the diffraction data and solve the structure using molecular replacement with a known Mpro structure as a search model. Refine the model to fit the electron density map. The final structure was deposited in the Protein Data Bank (PDB ID: 8ACL).

Visualizations

Logical Workflow for Mpro-IN-2 Characterization

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of SARS-CoV-2 Mpro Inhibitors: A Technical Guide

Introduction

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins. This essential role makes it a prime target for the development of antiviral therapeutics. Understanding the structure-activity relationship (SAR) of Mpro inhibitors is crucial for the design of potent and selective drugs. This technical guide provides an in-depth analysis of the SAR of a series of bicycloproline-containing peptidomimetic inhibitors of SARS-CoV-2 Mpro, using a well-characterized series of compounds, including MI-09 and MI-30, as representative examples. While the specific inhibitor "Mpro-IN-2" was not identified in the surveyed literature, the principles and methodologies described herein are broadly applicable to the SAR analysis of SARS-CoV-2 Mpro inhibitors.

Data Presentation: Quantitative Analysis of Inhibitor Potency

The inhibitory activity of a series of 32 bicycloproline-containing compounds against SARS-CoV-2 Mpro was evaluated using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) against the purified Mpro enzyme and the half-maximal effective concentration (EC50) in a cell-based antiviral assay are summarized below for selected potent compounds.

| Compound | Mpro IC50 (nM)[1] | Antiviral EC50 (µM)[1][2] |

| MI-09 | 10.5 | 0.86[2] |

| MI-23 | 7.6 | - |

| MI-30 | 8.2 | 0.54[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis are provided below.

Biochemical Assay: Fluorescence Resonance Energy Transfer (FRET)-based Mpro Inhibition Assay

This assay quantifies the enzymatic activity of Mpro and the inhibitory potential of test compounds.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher at its ends, separated by an Mpro cleavage sequence. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore via FRET. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).

-

Enzyme Solution: Recombinant SARS-CoV-2 Mpro is diluted to the desired final concentration (e.g., 50 nM) in the assay buffer.

-

Substrate Solution: A FRET-based substrate is diluted to the desired final concentration (e.g., 20 µM) in the assay buffer.

-

Inhibitor Solutions: Test compounds are serially diluted in dimethyl sulfoxide (B87167) (DMSO) and then further diluted in the assay buffer to the desired concentrations.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of each inhibitor dilution.

-

Add 10 µL of the Mpro enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the substrate solution to each well.

-

Immediately measure the fluorescence intensity at regular intervals for 15-30 minutes using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

-

-

Data Analysis:

-

The initial reaction velocity is calculated from the linear portion of the fluorescence versus time curve.

-

The percent inhibition for each inhibitor concentration is calculated relative to a DMSO control.

-

The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.

-

Cell-Based Assay: Cytopathic Effect (CPE) Reduction Assay

This assay determines the antiviral activity of compounds in a cellular context.

Principle: SARS-CoV-2 infection of susceptible host cells, such as Vero E6 cells, leads to a cytopathic effect (CPE), characterized by cell rounding, detachment, and lysis. Antiviral compounds that inhibit viral replication will protect the cells from CPE, thus maintaining cell viability. Cell viability can be quantified using a colorimetric or luminescent readout.

Protocol:

-

Cell Culture and Virus Preparation:

-

Vero E6 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

SARS-CoV-2 virus stocks are propagated and titrated to determine the tissue culture infectious dose (TCID50).

-

-

Assay Procedure:

-

Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Include control wells with uninfected cells (cell control) and infected cells without any compound (virus control).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Quantification of Cell Viability:

-

Data Analysis:

-

The percent protection from CPE is calculated for each compound concentration relative to the cell and virus controls.

-

The EC50 value is determined by plotting the percent protection against the compound concentration and fitting the data to a dose-response curve.

-

X-ray Crystallography of Mpro-Inhibitor Complex

This technique provides a high-resolution 3D structure of the inhibitor bound to the Mpro active site, revealing the molecular basis of inhibition.

Protocol:

-

Protein Expression and Purification:

-

Recombinant SARS-CoV-2 Mpro is expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

-

Crystallization:

-

The purified Mpro is incubated with an excess of the inhibitor to form the complex.

-

The Mpro-inhibitor complex is crystallized using vapor diffusion methods, where the protein-inhibitor solution is mixed with a crystallization screen solution and allowed to equilibrate against a reservoir solution.

-

-

Data Collection:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.[6]

-

-

Structure Determination and Refinement:

-

The diffraction data are processed, and the structure is solved by molecular replacement using a known Mpro structure as a search model.

-

The inhibitor molecule is built into the electron density map, and the entire structure is refined to yield a high-resolution model of the complex.

-

Mandatory Visualizations

Experimental Workflow for SAR Analysis

Caption: Experimental workflow for the structure-activity relationship analysis of SARS-CoV-2 Mpro inhibitors.

Mechanism of Action of Peptidomimetic Mpro Inhibitors

Caption: Mechanism of action of peptidomimetic inhibitors targeting the SARS-CoV-2 Mpro active site.

References

- 1. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. reframeDB [reframedb.org]

- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. dgk-home.de [dgk-home.de]

Technical Guide: In Vitro Antiviral Activity of a Representative SARS-CoV-2 Main Protease Inhibitor

Disclaimer: Information on a specific compound designated "SARS-CoV-2 Mpro-IN-2" was not publicly available at the time of this report. This document provides a representative technical guide based on the in vitro antiviral activity of well-characterized SARS-CoV-2 main protease (Mpro) inhibitors, drawing from published research on compounds with similar mechanisms of action. The data and protocols presented herein are illustrative and synthesized from multiple sources to provide a framework for researchers, scientists, and drug development professionals.

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] Mpro is responsible for cleaving the viral polyproteins translated from viral RNA into functional non-structural proteins that are essential for the virus's life cycle.[2][3][4] Inhibition of Mpro blocks this process, thereby halting viral replication.[2] This guide details the in vitro assessment of a representative Mpro inhibitor.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of a representative Mpro inhibitor are summarized below. These values are typically determined through a series of cell-based and enzymatic assays.

| Parameter | Description | Representative Value (µM) |

| IC50 | Half-maximal inhibitory concentration against SARS-CoV-2 Mpro enzyme activity. | 0.0076 - 0.7485[5][6] |

| EC50 | Half-maximal effective concentration for protecting cells from viral-induced death. | 0.53 - 30.49[6] |

| CC50 | Half-maximal cytotoxic concentration in host cells. | > 50 - 100[7] |

| SI | Selectivity Index (CC50/EC50). A higher value indicates greater selectivity. | > 10 |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and interpretation of results.

1. Recombinant SARS-CoV-2 Mpro Enzymatic Assay

This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of Mpro.

-

Enzyme and Substrate: Recombinant SARS-CoV-2 Mpro is expressed and purified. A fluorogenic substrate, such as a peptide with a fluorescent reporter and a quencher, is used.

-

Assay Procedure:

-

The inhibitor is serially diluted in an appropriate buffer (e.g., PBS with DTT and EDTA).

-

Recombinant Mpro is pre-incubated with the inhibitor dilutions for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

Fluorescence is measured over time using a plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.

-

The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

-

2. Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)

This assay measures the ability of the inhibitor to protect host cells from the virus-induced cell death.

-

Cell Line: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are commonly used.

-

Assay Procedure:

-

Vero E6 cells are seeded in 96-well plates and incubated overnight.

-

The inhibitor is serially diluted and added to the cells.

-

Cells are then infected with a known titer of SARS-CoV-2.

-

The plates are incubated for a period sufficient to observe significant cytopathic effect in the virus control wells (e.g., 72 hours).

-

Cell viability is assessed using a reagent such as CellTiter-Glo® or by staining with crystal violet.

-

The EC50 value is determined from the dose-response curve, representing the concentration at which the inhibitor protects 50% of the cells from viral-induced death.

-

3. Cytotoxicity Assay

This assay evaluates the toxicity of the inhibitor to the host cells in the absence of the virus.

-

Cell Line: The same cell line used in the antiviral assay (e.g., Vero E6) is used for consistency.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and incubated overnight.

-

Serial dilutions of the inhibitor are added to the cells.

-

The plates are incubated for the same duration as the antiviral assay.

-

Cell viability is measured using a standard method (e.g., MTS, XTT, or CellTiter-Glo®).

-

The CC50 value is calculated from the dose-response curve, indicating the concentration at which the inhibitor reduces cell viability by 50%.

-

Visualizations

Mechanism of Action: Inhibition of Viral Polyprotein Processing

The following diagram illustrates the central role of Mpro in the SARS-CoV-2 replication cycle and the mechanism of its inhibition.

Caption: SARS-CoV-2 Mpro Inhibition Pathway.

Experimental Workflow for In Vitro Evaluation

The logical flow of experiments to characterize a potential antiviral compound is depicted below.

Caption: In Vitro Antiviral Testing Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 3. SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors | MDPI [mdpi.com]

- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on SARS-CoV-2 Mpro Inhibitor Efficacy: A Technical Guide

This technical guide provides an in-depth overview of the early-stage research and efficacy of a representative SARS-CoV-2 main protease (Mpro) inhibitor, herein referred to as Mpro-IN-2. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical evaluation of this class of antiviral compounds. The data and protocols presented are a composite derived from early research on several potent Mpro inhibitors.

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle.[1] It is responsible for cleaving viral polyproteins into functional non-structural proteins, which are essential for viral replication.[1][2] The inhibition of Mpro is a key strategy in the development of antiviral therapeutics for COVID-19.[1][3]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from in vitro and preclinical studies of representative SARS-CoV-2 Mpro inhibitors, which serve as a proxy for the performance of an early-stage inhibitor like Mpro-IN-2.

Table 1: In Vitro Enzymatic and Antiviral Activity

| Parameter | Value | Cell Line | Notes |

| IC50 | 7.6 - 748.5 nM | - | Enzymatic inhibition of SARS-CoV-2 Mpro.[4] |

| 0.013 µM | - | Non-covalent, nonpeptidic inhibitor.[5] | |

| EC50 | 0.86 µM (MI-09) | Vero E6 | Antiviral activity against SARS-CoV-2.[2] |

| 0.54 µM (MI-30) | Vero E6 | Antiviral activity against SARS-CoV-2.[2] | |

| 0.37 µM (S-217622) | - | Effective antiviral activity.[5] |

Table 2: Preclinical Pharmacokinetic and In Vivo Efficacy

| Parameter | Value | Species | Notes |

| Oral Bioavailability | 11.2% (MI-09) | Rat | Demonstrates potential for oral administration.[3] |

| 14.6% (MI-30) | Rat | Demonstrates potential for oral administration.[3] | |

| In Vivo Efficacy | Significant reduction in lung viral loads and lesions | Transgenic Mouse | Treatment with MI-09 and MI-30.[4] |

| Significant reduction in viral RNA on day 4 | Human | Phase 3 clinical trial of Ensitrelvir (S-217622).[6] | |

| Reduced time to resolution of symptoms | Human | Phase 3 clinical trial of Ensitrelvir (S-217622).[6] |

Mechanism of Action: Mpro Inhibition

SARS-CoV-2 Mpro inhibitors are designed to bind to the active site of the Mpro enzyme, thereby preventing the cleavage of viral polyproteins pp1a and pp1ab.[1] This inhibition halts the viral replication process, as the necessary functional proteins for the viral replication and transcription complex are not produced.[7] Mpro inhibitors can be either covalent or non-covalent binders to the catalytic dyad (Cysteine-145 and Histidine-41) of the enzyme.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the early-stage evaluation of Mpro inhibitors are provided below.

Enzymatic Assay: Fluorescence Resonance Energy Transfer (FRET)

This assay quantitatively measures the enzymatic activity of SARS-CoV-2 Mpro.[1]

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[9]

Materials and Reagents:

-

Recombinant SARS-CoV-2 Mpro[1]

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT[1]

-

FRET substrate (e.g., with EDANS/Dabcyl pair)[9]

-

Test inhibitor (Mpro-IN-2) and positive control (e.g., GC376)[9]

-

Black 96-well microplate[1]

-

Fluorescence plate reader[9]

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept below 1%.[9]

-

Plate Setup:

-

Add the test inhibitor dilutions to the wells of a black microplate.

-

Include negative controls (DMSO, no inhibitor) and positive controls.

-

-

Enzyme Addition: Add the diluted Mpro enzyme solution to each well (except for no-enzyme controls).[9]

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[9][10]

-

Reaction Initiation: Add the Mpro FRET substrate solution to all wells to start the reaction.[9]

-

Fluorescence Monitoring: Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for EDANS/Dabcyl).[9]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay evaluates the efficacy of the inhibitor in a cellular context by measuring the inhibition of viral-induced cytopathic effects (CPE).[7]

Principle: A cell line susceptible to SARS-CoV-2 infection is treated with the inhibitor and then infected with the virus. The ability of the inhibitor to protect the cells from virus-induced death is quantified.[11]

Materials and Reagents:

-

Vero E6 cells (or other susceptible cell line)[7]

-

Complete cell culture medium (e.g., DMEM with FBS)[7]

-

SARS-CoV-2 virus stock[7]

-

Test inhibitor (Mpro-IN-2)

-

MTT or similar reagent for cell viability assessment[7]

-

96-well cell culture plates[7]

-

Biosafety Level 3 (BSL-3) facility[7]

Procedure:

Part A: Cytotoxicity Assay

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate and incubate until they form a confluent monolayer.[7]

-

Compound Addition: Add serial dilutions of the test inhibitor to the cells.[7]

-

Incubation: Incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).[7]

-

Viability Assessment: Add MTT reagent and incubate. Then, solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.[7]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50).[7]

Part B: Antiviral Assay

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate.[7]

-

Infection and Treatment (in BSL-3 facility):

-

Prepare serial dilutions of the inhibitor at concentrations below its CC50.

-

Add the inhibitor dilutions to the cells.

-

Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), e.g., 0.01.[7]

-

Include virus controls (cells with virus, no compound) and cell controls (cells with no virus, no compound).[7]

-

-

Incubation: Incubate the plate for 72 hours or until approximately 90% CPE is observed in the virus control wells.[7]

-

Viability Assessment: Measure cell viability using the MTT assay as described above.

-

Data Analysis: Calculate the percentage of CPE inhibition for each inhibitor concentration and determine the 50% effective concentration (EC50).

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Newly synthesized Mpro inhibitors as potential oral anti-SARS-CoV-2 agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]

- 6. Shionogi Announces Achievement of the Primary Endpoint for Ensitrelvir Fumaric Acid (S-217622) in the Phase 3 part of the Phase 2/3 Clinical Trial in Asia |シオノギ製薬(塩野義製薬) [shionogi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]

- 11. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

SARS-CoV-2 Main Protease (Mpro): A Pivotal Target for Antiviral Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the etiological agent of the COVID-19 pandemic, relies on a sophisticated molecular machinery for its replication and propagation. Central to this machinery is the main protease (Mpro), also known as the 3C-like protease (3CLpro). This cysteine protease plays an indispensable role in the viral life cycle by processing large viral polyproteins into functional non-structural proteins (nsps) essential for viral replication.[1][2][3] Its critical function, coupled with a high degree of conservation among coronaviruses and the absence of a close human homolog, establishes Mpro as a premier target for the development of antiviral therapies.[4][5] This guide provides a comprehensive technical overview of SARS-CoV-2 Mpro, including its structure and function, validated experimental protocols for inhibitor screening, and a summary of key therapeutic inhibitors developed to date.

Structure and Function of SARS-CoV-2 Mpro

SARS-CoV-2 Mpro is a cysteine protease that functions as a homodimer. Each protomer is composed of three domains: Domain I (residues 8–101) and Domain II (residues 102–184) form a chymotrypsin-like structure, while Domain III (residues 201–306) is primarily composed of α-helices and is involved in regulating the dimerization and catalytic activity of the enzyme.[1] The active site, located in the cleft between Domains I and II, features a catalytic dyad composed of Cysteine-145 and Histidine-41.[1][6]

The primary function of Mpro is to cleave the viral polyproteins pp1a and pp1ab at no fewer than 11 distinct sites.[1][7] This proteolytic processing releases a cascade of nsps that are crucial for the assembly of the viral replication and transcription complex.[1][8] Mpro exhibits a unique substrate specificity, preferentially cleaving after a glutamine residue at the P1 position, a feature not commonly found in human proteases, which enhances its attractiveness as a drug target.[4]

Mpro as a Therapeutic Target: Inhibitor Development

The essential nature of Mpro in the viral life cycle makes it a prime target for antiviral drug development. Inhibition of Mpro activity disrupts the viral replication process, effectively halting the progression of the infection.[1] Therapeutic strategies have focused on the development of both covalent and non-covalent inhibitors that bind to the active site of the enzyme.

Covalent Inhibitors

Covalent inhibitors typically contain an electrophilic "warhead" that forms a covalent bond with the catalytic Cys145 residue.[9] This class includes peptidomimetic compounds with warheads such as aldehydes, α-ketoamides, and nitriles.[10][11]

A notable example is Nirmatrelvir (PF-07321332), the active component of the FDA-approved oral antiviral Paxlovid.[1][5] Nirmatrelvir is a peptidomimetic inhibitor with a nitrile warhead that covalently binds to Cys145.[11] It was developed from an earlier inhibitor, PF-00835231, with modifications to improve its pharmacokinetic properties for oral administration.[1][5]

Non-covalent Inhibitors

Non-covalent inhibitors bind to the active site of Mpro through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.[12] While generally exhibiting lower potency than their covalent counterparts, they offer the advantage of avoiding non-specific reactions with host proteins.[13] Ensitrelvir is a non-covalent, nonpeptidic inhibitor that has shown significant inhibitory activity against SARS-CoV-2 Mpro.[1]

Quantitative Data on Mpro Inhibitors

The following table summarizes the inhibitory potency of key Mpro inhibitors.

| Inhibitor | Type | IC50 (µM) | Ki (nM) | EC50 (µM) | Notes |

| Nirmatrelvir (PF-07321332) | Covalent (Nitrile) | - | 3.1 | 0.074 | In Vero E6 cells.[1][11] |

| PF-00835231 | Covalent (α-hydroxy ketone) | - | 4 | 0.231 | Intravenous formulation.[14] |

| Ensitrelvir | Non-covalent | 0.013 | - | 0.37 | Effective against various SARS-CoV-2 variants.[1] |

| Boceprevir | Covalent (α-ketoamide) | - | - | - | FDA-approved Hepatitis C drug, repurposed candidate.[15] |

| GC-376 | Covalent (Aldehyde) | - | - | - | Investigational veterinary antiviral.[15] |

| Calpain Inhibitor II | Covalent (Aldehyde) | - | - | - | Also inhibits human cathepsin L.[16] |

| Calpain Inhibitor XII | Covalent (Aldehyde) | - | - | - | Also inhibits human cathepsin L.[16] |

| ML188 | Non-covalent | 2.5 | - | - | More potent against SARS-CoV-2 Mpro than SARS-CoV-1 Mpro.[12] |

| Shikonin (B1681659) | Non-covalent | - | - | - | Natural product inhibitor.[13] |

| Ebselen | Covalent (Organoselenium) | - | - | - | Can covalently modify Cys145.[2][17] |

| Compound 8 (Pfizer) | Covalent (Nitrile) | - | 4 | 0.019 | |

| Compound 9 (Bai et al.) | Covalent (Nitrile) | 0.009 | - | 2.2 | |

| Compound 12 (Brewitz et al.) | Covalent (Nitrile) | - | - | 0.88 | In VeroE6 TMPRSS cells with a P-glycoprotein inhibitor.[14] |

| Compound 13 (Brewitz et al.) | Covalent (Nitrile) | - | - | 1.82 | In VeroE6 TMPRSS cells with a P-glycoprotein inhibitor.[14] |

| Compound 30 | Covalent (Epoxide) | 0.76 | - | - | |

| BIRB-796 | Kinase Inhibitor | 7.99 | - | - | Identified as an Mpro inhibitor. |

| Baricitinib | Kinase Inhibitor | 25.31 | - | - | Identified as an Mpro inhibitor. |

Experimental Protocols for Mpro Inhibitor Screening

High-throughput screening (HTS) assays are crucial for the rapid identification of Mpro inhibitors from large compound libraries. Fluorescence Resonance Energy Transfer (FRET)-based assays are a widely used and robust method for this purpose.[6]

FRET-Based Mpro Activity Assay

Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule, separated by an Mpro-specific cleavage sequence.[6] In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[6] The degree of fluorescence is directly proportional to the enzymatic activity of Mpro.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). The addition of a reducing agent like DTT is often necessary.[18]

-

Recombinant Mpro: Express and purify recombinant SARS-CoV-2 Mpro. A working solution of 0.4 µmol/L is often optimal.[18]

-

FRET Substrate: Synthesize a peptide substrate with a fluorophore (e.g., Edans or FITC) and a quencher (e.g., DABCYL or Biotin for use with avidin).[19][20] A typical substrate sequence is based on a known Mpro cleavage site. A working concentration of 5 µmol/L is a good starting point.[18]

-

Test Compounds: Dissolve test compounds in DMSO to create stock solutions.

-

-

Assay Procedure (384-well plate format):

-

Add a small volume (e.g., 1 µL) of the test compound solution to the wells of a black, low-binding 384-well plate.[21]

-

Add the Mpro working solution (e.g., 29 µL) to each well and incubate for 30 minutes at room temperature to allow for potential inhibitor binding.[21][22]

-

Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 20 µL).[21]

-

Immediately begin monitoring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.[22]

-

Controls:

-

Negative Control (0% inhibition): Assay buffer with DMSO (no inhibitor).

-

Positive Control (100% inhibition): A known potent Mpro inhibitor or assay buffer without Mpro.[6]

-

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound relative to the controls.

-

For hit compounds, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

-

Fluorescence Polarization (FP) Assay

Principle: This is another HTS method that measures the change in the polarization of fluorescent light.[19] A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When Mpro cleaves the substrate, the fluorescent fragment remains small. However, in the presence of an inhibitor, the uncleaved substrate can be bound by a larger molecule (like avidin, if the substrate is also biotinylated), leading to slower tumbling and higher fluorescence polarization.[19]

Visualizing Key Processes and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

Caption: SARS-CoV-2 Viral Life Cycle.

Caption: Mpro Mechanism of Action and Inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Essential process for SARS-CoV-2 viral replication visualized [asbmb.org]

- 8. Comprehensive fitness landscape of SARS-CoV-2 Mpro reveals insights into viral resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [repository.escholarship.umassmed.edu]

- 13. Crystal structure of SARS-CoV-2 main protease in complex with the natural product inhibitor shikonin illuminates a unique binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. debuglies.com [debuglies.com]

- 16. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. researchgate.net [researchgate.net]

- 22. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]

Non-Covalent Inhibition of SARS-CoV-2 Main Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a key enzyme for its replication: the main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for the virus's life cycle. This makes it a prime target for the development of antiviral therapeutics. While covalent inhibitors have shown promise, non-covalent inhibitors offer potential advantages in terms of reversibility, selectivity, and a lower likelihood of off-target effects. This technical guide provides an in-depth overview of the non-covalent inhibition of SARS-CoV-2 Mpro, summarizing key quantitative data, detailing experimental protocols, and visualizing critical workflows and mechanisms.

Data Presentation: Quantitative Analysis of Non-Covalent Mpro Inhibitors

The following table summarizes the in vitro enzymatic inhibitory activity (IC50) and cellular antiviral efficacy (EC50) of selected non-covalent inhibitors against SARS-CoV-2 Mpro. This data is crucial for comparing the potency of different compounds and guiding lead optimization efforts.

| Compound/Inhibitor | Type/Class | Enzymatic IC50 (µM) | Antiviral EC50 (µM) | Cell Line for EC50 | Reference |

| Ensitrelvir (S-217622) | Non-peptidic | 0.013 | 0.37 | Vero E6 | [1] |

| ML188 | Non-peptidic | 1.5 | - | - | [2] |

| S5-27 | Mei derivative | 1.09 | - | - | [2] |

| S5-28 | Mei derivative | 1.35 | - | - | [2] |

| MG-101 | Calpain inhibitor | 2.89 ± 0.86 | 0.038 | - | [2] |

| Lycorine HCl | Plant-derived alkaloid | - | 0.01 | - | [2] |

| Shikonin | Natural compound | 0.397 | - | - | [2] |

| Compound 23R | ML188 derivative | 0.20 | - | - | [2] |

| Benzoxaborole-based inhibitor 18 | Benzoxaborole | 6.1 | - | - | [2] |

| C1 | 9,10-dihydrophenanthrene | 1.55 | - | - | [2] |

| C2 | 9,10-dihydrophenanthrene | 1.81 | - | - | [2] |

| Z222979552 | Dihydro-quinolinone | 1 | - | Vero E6 | [3] |

| MI-09 | Bicycloproline-containing | - | 0.86 | Vero E6 | [4] |

| MI-12 | Bicycloproline-containing | - | 0.53 | Vero E6 | [4] |

| MI-14 | Bicycloproline-containing | - | 0.66 | Vero E6 | [4] |

| MI-28 | Bicycloproline-containing | - | 0.67 | Vero E6 | [4] |

| MI-30 | Bicycloproline-containing | - | 0.54 | Vero E6 | [4] |

| MI-31 | Bicycloproline-containing | - | 0.83 | Vero E6 | [4] |

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the accurate evaluation of Mpro inhibitors. Below are methodologies for key in vitro and cell-based assays.

FRET-Based Enzymatic Assay for Mpro Inhibition

This protocol describes a common and robust method for high-throughput screening of Mpro inhibitors using a Fluorescence Resonance Energy Transfer (FRET) assay.[5]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair separated by a specific Mpro cleavage sequence. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., with EDANS/Dabcyl pair)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compounds and controls (e.g., a known Mpro inhibitor and DMSO)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and store it at 4°C. Add DTT fresh on the day of the experiment.

-

Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions to create a range of concentrations.

-

Dilute the recombinant Mpro to a working concentration (e.g., 2X the final desired concentration, such as 40 nM for a 20 nM final concentration) in the assay buffer.

-

Dilute the Mpro FRET substrate to a working concentration (e.g., 2X the final desired concentration, such as 20 µM for a 10 µM final concentration) in the assay buffer.

-

-

Assay Setup:

-

Add 50 µL of each test compound dilution to the wells of the 384-well plate.

-

Include control wells:

-

Negative Control (0% inhibition): Assay buffer with DMSO (no inhibitor).

-

Positive Control (100% inhibition): A known Mpro inhibitor at a high concentration or assay buffer without Mpro.

-

-

-

Enzyme and Substrate Addition:

-

Add 25 µL of the 2X Mpro working solution to all wells except the blank (which should contain only assay buffer).

-

Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

-

Initiate the reaction by adding 25 µL of the 2X Mpro FRET substrate working solution to all wells. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Excitation: 340 nm, Emission: 490 nm for EDANS).

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes) from the linear portion of the kinetic reads for each well.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Antiviral Activity Assay

This protocol outlines a cell-based assay to determine the antiviral activity of Mpro inhibitors against SARS-CoV-2 by measuring the inhibition of viral-induced cytopathic effects (CPE).[6]

Principle: Active SARS-CoV-2 replication in susceptible cells leads to cell death, known as CPE. An effective antiviral compound will inhibit viral replication and thus protect the cells from CPE.

Materials:

-

Vero E6 or other susceptible cell lines

-

SARS-CoV-2 virus stock

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds and controls

-

96-well plates

-

Reagents for cell viability assay (e.g., Crystal Violet or MTT)

-

Biosafety Level 3 (BSL-3) facility and procedures

Procedure:

-

Cell Seeding:

-

Seed Vero E6 cells in 96-well plates at an appropriate density and incubate overnight to form a confluent monolayer.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the growth medium from the cells and add 100 µL of the diluted compound to the respective wells.

-

Include a virus control (cells with virus but no compound) and a cell control (cells with no virus and no compound).

-

-

Virus Infection:

-

In a BSL-3 facility, infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.01.[6]

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator, or until CPE is observed in approximately 90% of the virus control wells.[6]

-

-

Quantification of Antiviral Activity (Crystal Violet Staining):

-

Fix the cells by adding 100 µL of 10% formalin to each well and incubate for at least 1 hour.

-

Remove the formalin and gently wash the plate with water.

-

Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.

-

Wash the plate to remove excess stain and allow it to dry.

-

Solubilize the stain with methanol (B129727) and measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

-

Plot the % cell viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Mandatory Visualizations

Signaling Pathway: Mechanism of Mpro Inhibition

The following diagram illustrates the crucial role of the SARS-CoV-2 Main Protease (Mpro) in the viral replication cycle and how non-covalent inhibitors block this process.

Caption: Mechanism of SARS-CoV-2 Mpro and its non-covalent inhibition.

Experimental Workflow: Discovery of Non-Covalent Mpro Inhibitors

This diagram outlines a typical workflow for the discovery and development of novel non-covalent inhibitors targeting the SARS-CoV-2 Main Protease.

Caption: Workflow for non-covalent Mpro inhibitor discovery.

References

Technical Guide: Binding Affinity and Kinetics of SARS-CoV-2 Mpro-IN-2 (GC-14)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the non-covalent inhibitor, SARS-CoV-2 Mpro-IN-2, also identified as compound GC-14. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visualizations of experimental workflows and inhibitory mechanisms.

Quantitative Binding Affinity and Antiviral Activity

This compound (GC-14) has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme in the viral replication cycle. The inhibitory activity of GC-14 has been characterized by its half-maximal inhibitory concentration (IC50) against the Mpro enzyme and its half-maximal effective concentration (EC50) in a cell-based antiviral assay.

| Parameter | Value (µM) | Description |

| IC50 | 0.40[1] | The concentration of GC-14 required to inhibit 50% of the enzymatic activity of SARS-CoV-2 Mpro in a biochemical assay. |

| EC50 | 1.1[1] | The concentration of GC-14 required to inhibit 50% of the SARS-CoV-2 viral replication in a cell-based assay using Vero E6 cells. |

| CC50 | > 100 | The concentration of GC-14 that results in 50% cytotoxicity in Vero E6 cells, indicating low cytotoxicity. |

As a non-covalent inhibitor, GC-14 reversibly binds to the active site of the Mpro. To date, specific kinetic parameters such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for GC-14 have not been extensively reported in the public domain.

Experimental Protocols

The following sections detail the typical methodologies employed to determine the binding affinity and antiviral efficacy of SARS-CoV-2 Mpro inhibitors like GC-14.

Recombinant SARS-CoV-2 Mpro Expression and Purification

The production of active recombinant Mpro is a prerequisite for in vitro binding and inhibition assays.

-

Expression System: The gene encoding for SARS-CoV-2 Mpro is typically cloned into an expression vector, such as pET, and expressed in Escherichia coli (e.g., BL21(DE3) strain).

-

Purification: The expressed protease, often with a polyhistidine tag, is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA). The tag is subsequently cleaved by a specific protease (e.g., TEV protease), followed by further purification steps like size-exclusion chromatography to obtain a highly pure and active enzyme.

FRET-Based Enzymatic Assay for IC50 Determination

A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common method to measure the enzymatic activity of Mpro and determine the IC50 values of inhibitors.

-

Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for Mpro, flanked by a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is proportional to the enzyme's activity.

-

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: Typically 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

Test compound (GC-14) dissolved in DMSO.

-

Black 96-well or 384-well plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound (GC-14) in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.

-

Add a fixed concentration of recombinant SARS-CoV-2 Mpro to the wells of the microplate.

-

Add the serially diluted test compound to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression.

-

The percent inhibition for each compound concentration is calculated relative to a no-inhibitor control (0% inhibition) and a no-enzyme control (100% inhibition).

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Assay for EC50 Determination

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

-

Cell Line: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are commonly used.

-

Virus: A clinical isolate of SARS-CoV-2.

-

Procedure:

-

Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound (GC-14) in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compound.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period of time (e.g., 48-72 hours) to allow for viral replication.

-

The antiviral effect is quantified by measuring the extent of virus-induced cytopathic effect (CPE) or by quantifying the viral RNA in the supernatant using RT-qPCR.

-

The EC50 value is calculated as the compound concentration that reduces the CPE or viral RNA level by 50% compared to an untreated, virus-infected control.

-

-

Cytotoxicity Assay (CC50): A parallel assay is performed without the virus to determine the concentration of the compound that causes 50% cell death. This is crucial to ensure that the observed antiviral effect is not due to general toxicity of the compound.

Visualizations

Logical Workflow for Mpro Inhibition Assessment

The following diagram illustrates the general workflow for identifying and characterizing a non-covalent Mpro inhibitor like GC-14.

Caption: Workflow for the identification and characterization of SARS-CoV-2 Mpro inhibitors.

Non-Covalent Inhibition Mechanism of SARS-CoV-2 Mpro

The diagram below illustrates the principle of non-covalent inhibition of the SARS-CoV-2 main protease.

Caption: Mechanism of non-covalent inhibition of SARS-CoV-2 Mpro by GC-14.

References

Crystallographic Insights into the Binding of a Non-Covalent Inhibitor to SARS-CoV-2 Main Protease

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic studies of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro) in complex with a non-covalent inhibitor. The main protease is a crucial enzyme for viral replication, making it a primary target for the development of antiviral therapeutics. Understanding the precise binding mode of inhibitors at an atomic level through X-ray crystallography is paramount for effective structure-based drug design.

Due to the absence of specific public data for an inhibitor denoted as "IN-2," this guide utilizes the well-characterized non-covalent inhibitor ML188 as a representative example. The methodologies and principles described herein are broadly applicable to the study of other non-covalent Mpro inhibitors.

Data Presentation

Quantitative Binding Data

The inhibitory potency of ML188 against SARS-CoV-2 Mpro has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) value provides a quantitative measure of the inhibitor's efficacy.

| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |

| ML188 | SARS-CoV-2 Mpro | 2.5 ± 0.3 | FRET-based enzymatic assay | [1][2][3][4] |

| ML188 | SARS-CoV-1 Mpro | 4.5 ± 0.5 | FRET-based enzymatic assay | [1][5] |

Crystallographic Data

The crystal structure of the SARS-CoV-2 Mpro in complex with ML188 has been determined to high resolution, providing detailed insights into the binding interactions. The data collection and refinement statistics are crucial indicators of the quality of the crystal structure. The relevant Protein Data Bank (PDB) entry for this complex is 7L0D.[2][4]

| PDB ID | 7L0D |

| Data Collection | |

| Resolution (Å) | 2.39 |

| Space group | C2 |

| Refinement | |

| R-work | 0.210 |

| R-free | 0.280 |

| Macromolecule | |

| Organism | Severe acute respiratory syndrome coronavirus 2 |

| Expression System | Escherichia coli |

| Ligand | |

| Name | ML188 |

Experimental Protocols

SARS-CoV-2 Mpro Expression and Purification

A detailed protocol for obtaining pure and active SARS-CoV-2 Mpro is essential for successful crystallographic studies. The following is a generalized protocol based on established methods.[6]

-

Gene Cloning and Vector Construction : A synthetic gene encoding for the full-length SARS-CoV-2 Mpro (residues 1-306) is optimized for expression in Escherichia coli. The gene is then cloned into an expression vector, such as a pET series vector, which incorporates an N-terminal or C-terminal polyhistidine (His)-tag for affinity purification.[6]

-

Protein Expression : The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3). The bacterial culture is grown in Luria-Bertani (LB) broth at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature, typically 16-18°C, for 16-20 hours to enhance protein solubility.[6]

-

Cell Lysis and Clarification : The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM DTT) and lysed by sonication on ice. The cell lysate is then clarified by high-speed centrifugation to remove cell debris.[6]

-

Affinity Chromatography : The clarified lysate containing the His-tagged Mpro is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column. The column is washed with the lysis buffer to remove unbound proteins. The Mpro is then eluted using a buffer with a higher concentration of imidazole.

-

Size-Exclusion Chromatography : For further purification and to obtain a homogenous protein sample, the eluted Mpro is subjected to size-exclusion chromatography. The protein is loaded onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Fractions containing pure Mpro are pooled.

-

Concentration and Storage : The purified Mpro is concentrated to a final concentration of 5-10 mg/mL. The protein concentration is determined using a spectrophotometer. The concentrated protein is then flash-frozen in liquid nitrogen and stored at -80°C until further use.

Co-crystallization of SARS-CoV-2 Mpro with ML188

Co-crystallization is a common method to obtain protein-ligand complex crystals.

-

Preparation of the Protein-Inhibitor Complex : A stock solution of ML188 is prepared in 100% DMSO. Purified SARS-CoV-2 Mpro is thawed on ice and incubated with a 2-fold molar excess of ML188 for 1 hour on ice to allow for the formation of the Mpro-ML188 complex.[6]

-

Crystallization Setup : The sitting drop vapor diffusion method is commonly used. In a 96-well crystallization plate, 1 µL of the Mpro-ML188 complex is mixed with 1 µL of a reservoir solution. This "drop" is equilibrated against a larger volume (50-100 µL) of the reservoir solution. A commonly used reservoir solution contains 0.1 M MES pH 6.7 and 12% PEG 4000.[6] The plate is sealed and incubated at 20°C.

-

Crystal Monitoring and Harvesting : The crystallization drops are monitored periodically for the appearance of crystals, which typically grow within 1-3 days.[6] Once the crystals reach a suitable size for diffraction experiments, they are carefully harvested using a cryo-loop.

-

Cryo-protection : Before being flash-cooled in liquid nitrogen, the crystals are briefly soaked in a cryoprotectant solution to prevent ice crystal formation, which can damage the crystal lattice. The cryoprotectant is typically the reservoir solution supplemented with 20-25% glycerol (B35011) or ethylene (B1197577) glycol.[6]

X-ray Diffraction Data Collection and Structure Determination

-

Data Collection : The cryo-cooled crystal is mounted on a goniometer in a synchrotron beamline. A complete X-ray diffraction dataset is collected by rotating the crystal in the X-ray beam.

-

Data Processing : The diffraction images are processed to integrate the reflection intensities and scale the data.

-

Structure Solution and Refinement : The structure of the Mpro-ML188 complex is solved using molecular replacement, with the known structure of apo Mpro as a search model. The initial model is then refined against the experimental diffraction data, and the inhibitor molecule is built into the electron density map. This process is iterated until the model converges and provides a good fit to the data.

Mandatory Visualizations

Experimental Workflow for Crystallographic Studies

Caption: Experimental workflow for the crystallographic study of SARS-CoV-2 Mpro in complex with ML188.

SARS-CoV-2 Mpro Inhibition Signaling Pathway

References

- 1. Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. DSpace [repository.escholarship.umassmed.edu]

- 6. benchchem.com [benchchem.com]

Preclinical Evaluation of SARS-CoV-2 Main Protease Inhibitors: A Technical Overview

Disclaimer: Information regarding a specific inhibitor designated "SARS-CoV-2 Mpro-IN-2" was not publicly available in the conducted search. This guide therefore provides a comprehensive overview of the preclinical evaluation process for SARS-CoV-2 main protease (Mpro) inhibitors, using data from publicly documented representative compounds such as RAY1216, MI-09, and MI-30. This document is intended for researchers, scientists, and drug development professionals.

Introduction to SARS-CoV-2 Mpro as a Therapeutic Target

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred an urgent global effort to develop effective antiviral therapeutics.[1] One of the most critical targets for antiviral drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is essential for the viral life cycle, as it processes viral polyproteins into functional non-structural proteins (nsps) that are necessary for viral replication and transcription.[1][3][4] By inhibiting Mpro, the viral replication cycle can be effectively halted.[1] The Mpro gene is also relatively conserved among various SARS-CoV-2 variants, making it a promising target for the development of broad-spectrum antiviral drugs.[5]

Mpro inhibitors are typically small molecules designed to bind to the active site of the enzyme, preventing it from cleaving the viral polyproteins.[1] These inhibitors can be classified based on their binding mechanism, which can be either non-covalent or covalent.[3] The active site of Mpro contains a catalytic dyad of cysteine and histidine residues, which is the primary target for these inhibitors.[1]

Mechanism of Action of Mpro Inhibitors

SARS-CoV-2 Mpro is a cysteine protease that functions as a homodimer. Each protomer consists of three domains, with the catalytic dyad (Cys145 and His41) located in a cleft between domains I and II. The enzyme cleaves the viral polyproteins pp1a and pp1ab at specific sites, a process crucial for the maturation of functional viral proteins.[1][3][4]

Mpro inhibitors are designed to fit into the substrate-binding pocket of the enzyme, thereby blocking its proteolytic activity. Covalent inhibitors form a bond with the catalytic cysteine residue (Cys145), leading to either reversible or irreversible inactivation of the enzyme.[6][7] Non-covalent inhibitors, on the other hand, bind to the active site through non-permanent interactions.

Figure 1. Simplified signaling pathway of SARS-CoV-2 Mpro action and inhibition.

Quantitative Data Presentation

The preclinical evaluation of Mpro inhibitors involves a series of in vitro and in vivo studies to determine their efficacy, pharmacokinetic properties, and safety profile. The following tables summarize key quantitative data for representative Mpro inhibitors.

Table 1: In Vitro Efficacy of Representative Mpro Inhibitors

| Compound | Target | Assay | IC50 (nM) | EC50 (µM) | Cell Line | Reference |

| RAY1216 | SARS-CoV-2 Mpro | Enzyme Inhibition | 8.4 | - | - | [5] |

| MI-09 | SARS-CoV-2 Mpro | FRET Assay | 7.6 - 748.5 (range for 32 compounds) | - | - | [8][9] |

| MI-30 | SARS-CoV-2 Mpro | FRET Assay | 7.6 - 748.5 (range for 32 compounds) | - | - | [8][10][9] |

| Ensitrelvir | SARS-CoV-2 Mpro | - | 13 | 0.37 | - | |

| PMI-21 | SARS-CoV-2 Mpro | - | - | - | - | |

| MI-23 | SARS-CoV-2 Mpro | FRET Assay | Potent (exact value not specified) | - | - | [8] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; FRET: Fluorescence Resonance Energy Transfer

Table 2: Pharmacokinetic Properties of a Representative Mpro Inhibitor (RAY1216)

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) | Reference |

| Mouse | Oral | 10 | 1,230 | 0.5 | 3,450 | 2.1 | 45 | [5] |

| Rat | Oral | 10 | 1,560 | 1.0 | 6,780 | 3.4 | 67 | [5] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T1/2: Half-life

Table 3: In Vivo Efficacy of Representative Mpro Inhibitors

| Compound | Animal Model | Route of Administration | Dosing Regimen | Outcome | Reference |

| RAY1216 | hACE2 transgenic mice | Oral | Twice daily for 3 days | Significant reduction in lung viral loads and lung lesions | [5][11][12] |

| MI-09 | Transgenic mouse model | Oral or Intraperitoneal | - | Significantly reduced lung viral loads and lung lesions | [8][10][13] |

| MI-30 | Transgenic mouse model | Oral or Intraperitoneal | - | Significantly reduced lung viral loads and lung lesions | [8][10][13] |

Experimental Protocols